molecular formula C9H17NO3 B1296727 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- CAS No. 106157-94-2

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Cat. No. B1296727
Key on ui cas rn: 106157-94-2
M. Wt: 187.24 g/mol
InChI Key: OVRSIQWVIJSERH-UHFFFAOYSA-N
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Patent
US07307088B2

Procedure details

To guanidine hydrochloride salt (15 g, 156.68 mmol) was added sodium ethoxide, 21% wt in EtOH (59 mL, 156.68 mmol). After stirring for 5 min, 1-dimethylamino-4,4-dimethoxy-pent-1-en-3-one (Lipinski; J. Het. Chem., 22:1723 (1995)) (29.30 g, 156.68 mmol) in EtOH (50 mL) was added. The mixture was heated at 80° C. under N2 for 20 h, then cooled to RT. Solvent was evaporated in vacuo and the residue was re-dissolved in hot EtOAc (200 mL). The undissolved solid was separated by filtration and the solvent was evaporated in vacuo to give a pale yellow solid. MS m/z:184.3(M+H). Calc'd for C8H14N3O2: 184.21.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
59 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[O-]CC.[Na+].CN(C)[CH:12]=[CH:13][C:14](=O)[C:15]([O:19][CH3:20])([O:17][CH3:18])[CH3:16]>CCO>[CH3:18][O:17][C:15]([C:14]1[CH:13]=[CH:12][N:2]=[C:3]([NH2:5])[N:4]=1)([O:19][CH3:20])[CH3:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
CN(C=CC(C(C)(OC)OC)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
59 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in hot EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
The undissolved solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC(C)(OC)C1=NC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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